2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid
Overview
Description
“2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid” is a complex organic compound with the molecular formula C17H12N2O4 . It contains a total of 38 bonds, including 26 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, and 12 aromatic bonds. The structure also includes 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, and 1 ten-membered ring. It also contains 1 aliphatic carboxylic acid and 2 tertiary amides .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. It contains a total of 38 bonds, including 26 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, and 12 aromatic bonds. The structure also includes 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, and 1 ten-membered ring. It also contains 1 aliphatic carboxylic acid and 2 tertiary amides .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of derivatives similar to the mentioned compound involves optimal conditions to create various isoindoloquinazoline derivatives. These processes have been developed to synthesize 11H-isoindolo[2,1-a]benzimidazol-11-one, 5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione, and 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives, showcasing the chemical versatility and potential utility of these compounds in research (Gromachevskaya et al., 2013).
Potential Biological Activities
- Some derivatives have shown anticancer and fibroblast growth factor receptor 1 (FGFR1) inhibitory activities, suggesting potential applications in developing antitumor agents. These findings highlight the bioactive potential of isoindoloquinazoline derivatives in medical and clinical chemistry research (Voskoboynik et al., 2016).
Reactivity and Applications in Synthesis
- Research into the nucleophilic addition of isoindoloquinazoline-5-ones to aromatic aldehydes and maleimides has been conducted, leading to the stereoselective formation of aldol adducts and condensation products. These studies contribute to understanding the reactivity of isoindoloquinazoline derivatives and their potential application in synthesizing novel compounds (Voitenko et al., 2010).
Green Chemistry Applications
- The use of deep eutectic solvents for synthesizing isoindoloquinazoline derivatives represents a step towards more sustainable chemical practices, showcasing the compound's relevance in green chemistry (Devi et al., 2016).
Novel Methodologies in Drug Discovery
- A potent and selective protein kinase CK2 inhibitor, closely related to isoindoloquinazoline derivatives, was discovered through high-throughput docking, illustrating the compound's potential in drug discovery and the development of new antitumor agents (Vangrevelinghe et al., 2003).
Properties
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-14(21)9-18-15-10-5-1-2-6-11(10)17(23)19(15)13-8-4-3-7-12(13)16(18)22/h1-8,15H,9H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTOTWWKNIDZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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